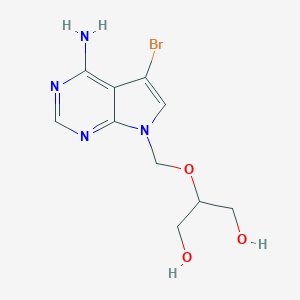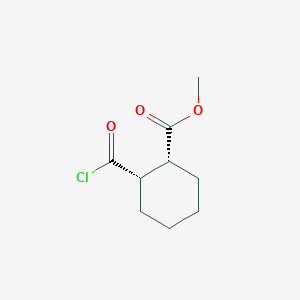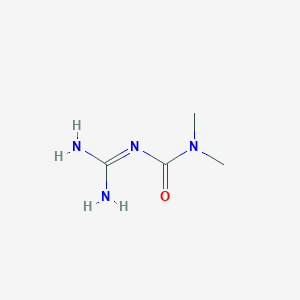
3-(Carbamimidoyl)-1,1-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"3-(Carbamimidoyl)-1,1-dimethylurea" is a chemical compound that has been studied across various scientific disciplines due to its unique chemical structure and properties. This compound is involved in numerous chemical reactions and exhibits a range of properties that make it of interest in materials science, pharmaceuticals, and organic chemistry research.
Synthesis Analysis
The synthesis of compounds related to "3-(Carbamimidoyl)-1,1-dimethylurea" often involves complex organic reactions. For instance, Paz and Sardina (1993) reported an efficient synthesis pathway for related compounds through selective selenenylation-oxidation processes, demonstrating the intricacies involved in creating such molecules with high enantiomeric purity (Paz & Sardina, 1993).
Molecular Structure Analysis
The molecular structure and vibrational spectroscopy of related compounds have been thoroughly analyzed using various methods including FT-IR, NMR, ESI-MS, and X-ray diffraction (XRD). Karrouchi et al. (2020) detailed the molecular structure of a compound similar in nature to "3-(Carbamimidoyl)-1,1-dimethylurea," highlighting the importance of structural analysis in understanding the compound's properties and reactivity (Karrouchi et al., 2020).
Chemical Reactions and Properties
The chemical reactions and properties of "3-(Carbamimidoyl)-1,1-dimethylurea" and its related compounds are diverse. Yarovenko et al. (2002) explored the synthesis and reactivity of 3-carbamoyl-1,2,4-oxadiazoles, providing insights into the types of chemical transformations that similar compounds can undergo and the conditions that favor these reactions (Yarovenko et al., 2002).
Physical Properties Analysis
The physical properties, including the solvation energy and stability in solution, of compounds structurally related to "3-(Carbamimidoyl)-1,1-dimethylurea" have been studied to understand their behavior in different environments. For example, the research by Karrouchi et al. (2020) sheds light on how the physical properties of such compounds can influence their reactivity and potential applications (Karrouchi et al., 2020).
Chemical Properties Analysis
The chemical properties of "3-(Carbamimidoyl)-1,1-dimethylurea" related compounds, such as reactivity, stability, and interactions with other molecules, have been extensively researched. Studies like those conducted by Singh et al. (2013) employ quantum chemical calculations to evaluate the compound's properties and interactions, providing a deep understanding of its chemical nature and potential applications (Singh et al., 2013).
科学的研究の応用
Co-Condensation Reactions
Dimethylurea (DMU) has been used to model melamine-urea-formaldehyde (MUF) co-condensation reactions, providing insights into the influence of pH on these reactions through quantitative carbon-13 nuclear magnetic resonance (13C-NMR) analysis. This research highlights the different behaviors of DMU in alkaline versus weak acidic conditions, offering a deeper understanding of the co-condensation process in resin synthesis (Cao, Li, Liang, & Du, 2017).
Synthesis of Cellulose Methyl Carbamate
Dimethylurea has been utilized in the synthesis of cellulose methyl carbamate (CMeC) using a reactive deep eutectic solvent (DES). This method represents a sustainable approach to modifying wood cellulose fibers, enhancing their solubility and potential for a wide range of applications (Sirviö & Heiskanen, 2017).
Novel Organic NLO Crystals
Research has led to the development of new noncentrosymmetric crystals from 1,3-dimethylurea, showcasing potential for efficient frequency conversion and second harmonic generation. This study underscores the importance of structural and physical properties in the design of materials for optical applications (Babu, Chandramohan, Ramasamy, Bhagavannarayana, & Varghese, 2011).
特性
IUPAC Name |
3-(diaminomethylidene)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O/c1-8(2)4(9)7-3(5)6/h1-2H3,(H4,5,6,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYQMVUUWPSXRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80603139 |
Source


|
| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Carbamimidoyl)-1,1-dimethylurea | |
CAS RN |
118632-64-7 |
Source


|
| Record name | N'-(Diaminomethylidene)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80603139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Carbamimidoyl)-1,1-dimethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


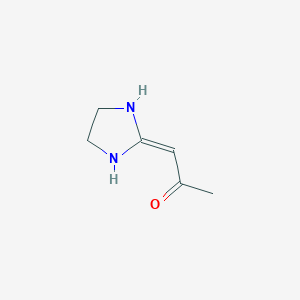
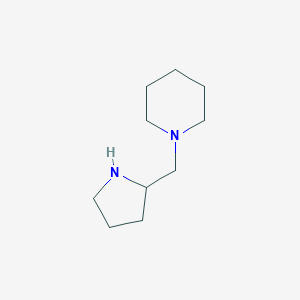

![2-(tert-Butyl)-6-(5-chloro-2H-benzo[d][1,2,3]triazol-2-yl)-4-vinylphenol](/img/structure/B58531.png)
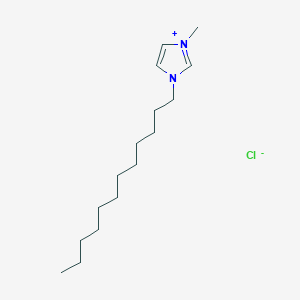
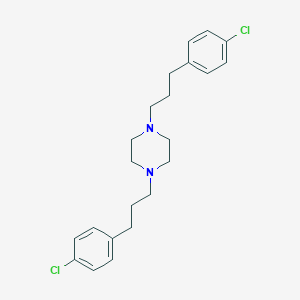


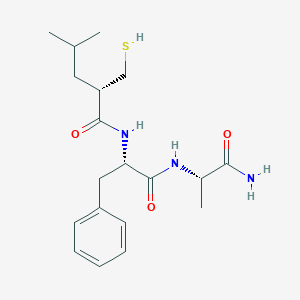
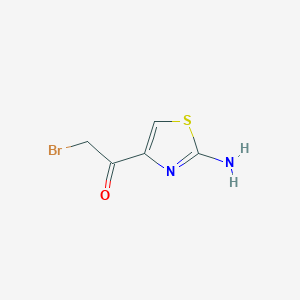
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)
